5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid
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Description
The compound “5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 220.23 .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C11H12N2O3/c14-10-5-8(11(15)16)6-13(10)7-9-3-1-2-4-12-9/h1-4,8H,5-7H2,(H,15,16)
. This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Synthesis and Properties
Synthesis and Spectroscopic Analysis 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid and its derivatives are subject to various synthesis methods and spectroscopic analyses. For instance, the synthesis, spectroscopic properties, and quantum mechanical study of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, involved techniques such as FT-IR, NMR, and UV, along with quantum chemical methods. This analysis also considered other properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters (Devi, Bishnoi, & Fatma, 2020).
Synthesis in Polycyclic Systems The compound is also used in synthesizing more complex polycyclic systems. A study discussed the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel bicyclic systems such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, with structures confirmed by IR, NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Catalytic Applications The compound is also involved in catalytic processes. For instance, α,β-unsaturated carboxylic acids underwent Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines, showcasing the compound's role in catalysis and synthesis (Neely & Rovis, 2014).
Chemical Functionalization The compound is also key in the chemical functionalization domain. Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing its involvement in complex chemical reactions and potential applications in various synthesis processes (Kang, Richers, Sawicki, & Seidel, 2015).
Biological Activity and Application
Antibacterial Properties Derivatives of 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid are explored for their antibacterial properties. A study synthesized derivatives of this compound as potential antibacterial drugs, with the chemical structures confirmed through various spectroscopic methods and in vitro antibacterial screening against gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Reactivity and Coordination Properties
Coordination Polymers The compound's derivatives are used in forming coordination polymers with metals, demonstrating its versatility and reactivity in coordination chemistry. For example, pyridine-2,4,6-tricarboxylic acid (a derivative) reacts with Zn(II) salts to form different products, showcasing the reactivity and potential applications in material science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).
properties
IUPAC Name |
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-7-9(12(16)17)8-14(11)6-4-10-3-1-2-5-13-10/h1-3,5,9H,4,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFAIZQOQXVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid |
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